An In-Depth Technical Guide to N-tert-butoxycarbonyl-S-phenyl-D-cysteine (Boc-(S)-phenyl-D-Cys)
An In-Depth Technical Guide to N-tert-butoxycarbonyl-S-phenyl-D-cysteine (Boc-(S)-phenyl-D-Cys)
Introduction
In the landscape of modern drug discovery and peptide chemistry, the precise construction of complex molecular architectures is paramount. Chiral amino acid derivatives serve as fundamental building blocks in this endeavor, enabling the stereoselective synthesis of peptides and peptidomimetics with tailored biological activities. Among these, N-tert-butoxycarbonyl-S-phenyl-D-cysteine (Boc-(S)-phenyl-D-Cys) emerges as a specialized reagent of significant interest.
This technical guide provides a comprehensive overview of Boc-(S)-phenyl-D-Cys for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis methodologies, strategic applications, and essential handling protocols. The narrative emphasizes the causal logic behind experimental choices, grounding technical data in field-proven insights to ensure a self-validating and authoritative resource.
The structure of this molecule incorporates three key features:
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D-Cysteine Core: The use of a D-enantiomer is a strategic choice to enhance peptide stability. Peptides incorporating D-amino acids are significantly less susceptible to degradation by endogenous proteases, a critical factor in improving the pharmacokinetic profile of peptide-based therapeutics[1].
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Boc Protecting Group: The N-terminal tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis. It provides robust protection of the alpha-amino group under a wide range of reaction conditions and can be removed cleanly under moderately acidic conditions, preventing unwanted side reactions during peptide chain elongation[2].
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S-phenyl Thioether: The phenyl group serves as a permanent protecting group for the cysteine thiol. Unlike many other S-protecting groups that are designed for removal to form disulfide bonds, the S-phenyl group creates a stable thioether linkage, incorporating a lipophilic aromatic moiety directly into the amino acid side chain. This modification can be crucial for modulating the binding affinity and pharmacological properties of the final peptide[3].
Core Compound Data and Structure
The precise identification and characterization of a chemical reagent are the foundation of reproducible science. This section details the fundamental properties of Boc-(S)-phenyl-D-Cys.
Physicochemical Properties
A summary of the key quantitative data for N-tert-butoxycarbonyl-S-phenyl-D-cysteine is presented below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₁₉NO₄S | Calculated |
| Molecular Weight | 297.37 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[3][4] |
| Solubility | Expected to be soluble in organic solvents like DMF, ethyl acetate, and ethanol; insoluble in water | Inferred from similar compounds[2] |
| CAS Number | Not readily available in public databases | N/A |
Note: As a specialized, non-commercial derivative, a specific CAS registry number for N-Boc-S-phenyl-D-cysteine is not widely cataloged. Researchers should rely on spectral characterization data (NMR, MS, IR) for definitive identification.
Chemical Structure
The two-dimensional chemical structure of Boc-(S)-phenyl-D-Cys highlights the key functional groups: the Boc-protected amine, the carboxylic acid, the chiral center, and the S-phenyl thioether.
Caption: 2D structure of N-tert-butoxycarbonyl-S-phenyl-D-cysteine.
Synthesis and Methodologies
The synthesis of Boc-(S)-phenyl-D-Cys is not a trivial, single-step reaction but a strategic process involving protection of the amine and arylation of the thiol. Understanding this process provides insight into the compound's purity and potential side products.
The Logic of Boc Protection
The Boc group is a preferred choice for N-terminal protection in many synthetic schemes, particularly in solution-phase synthesis and for certain challenging sequences in solid-phase peptide synthesis (SPPS).[5] Its primary advantages include:
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Stability: It is stable to a wide range of nucleophiles and bases used during peptide coupling steps.
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Clean Deprotection: Removal is achieved with moderate acids, such as trifluoroacetic acid (TFA), which typically does not affect other acid-labile side-chain protecting groups. The byproducts of deprotection (isobutylene and CO₂) are volatile and easily removed.
General Synthesis Protocol
A robust synthesis can be envisioned as a two-stage process. The following is a generalized protocol based on well-established organic chemistry principles.
Caption: Generalized workflow for the synthesis of Boc-(S)-phenyl-D-Cys.
Step-by-Step Methodology:
Part 1: N-Boc Protection of D-Cysteine
This procedure is adapted from standard methods for the Boc protection of amino acids.
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Dissolution: Suspend D-cysteine in a suitable solvent mixture, such as 1,4-dioxane and water.
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Basification: Add a base, such as sodium hydroxide, to deprotonate the amino group, rendering it nucleophilic. The pH should be maintained in the alkaline range (pH 8-9).
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Acylation: Add di-tert-butyl dicarbonate (Boc₂O), typically dissolved in the organic solvent, to the solution. The reaction is usually stirred at room temperature overnight.
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Work-up: After the reaction is complete, the mixture is acidified (e.g., with potassium hydrogen sulfate solution) to a pH of 2-3.
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Extraction: The product, Boc-D-cysteine, is extracted from the aqueous phase using an organic solvent like ethyl acetate.
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Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified further by crystallization.
Part 2: S-Arylation of Boc-D-Cysteine
This step involves a copper-catalyzed cross-coupling reaction to form the thioether bond, a method detailed in patents for similar S-aryl-cysteine derivatives[6].
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Reaction Setup: In a reaction vessel, combine the Boc-D-cysteine prepared in Part 1, a copper catalyst (e.g., copper powder or CuI), a base (e.g., potassium carbonate), and an arylating agent such as bromobenzene.
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Solvent: Use a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 110-140°C. The reaction progress is monitored by a suitable technique like TLC or LC-MS.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The final product, Boc-(S)-phenyl-D-Cys, is then purified using column chromatography on silica gel.
Applications in Research and Drug Development
The unique combination of a D-amino acid core, a stable S-aryl side chain, and the versatile Boc protecting group makes Boc-(S)-phenyl-D-Cys a valuable tool in several advanced applications.
Peptide Synthesis
The primary application of this compound is as a specialized building block in peptide synthesis, both in solution-phase and solid-phase (SPPS) methodologies.
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Enhanced Enzymatic Stability: Peptides are promising therapeutic candidates but often suffer from rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-cysteine, sterically hinders the recognition and cleavage by these enzymes, thereby extending the half-life and bioavailability of the peptide drug[1].
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Structural Scaffolding: The rigid S-phenyl group introduces a defined conformational constraint on the peptide backbone. This is a key strategy in rational drug design to lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.
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Modulating Lipophilicity: The phenyl group increases the lipophilicity of the amino acid side chain. This can be leveraged to enhance membrane permeability or to improve binding to hydrophobic pockets within a target protein.
Peptidomimetic and Drug Intermediate
Beyond linear or cyclic peptides, Boc-(S)-phenyl-D-Cys can serve as a chiral intermediate for the synthesis of more complex non-peptidic molecules or peptidomimetics. The presence of three distinct functional handles—the protected amine, the carboxylic acid, and the thioether—allows for orthogonal chemical modifications, making it a versatile starting material for constructing novel molecular scaffolds for active pharmaceutical ingredients (APIs)[3].
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety. The following recommendations are based on safety data for structurally similar compounds.
Safety Precautions
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
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Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a chemical fume hood.
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Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Storage and Stability
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Temperature: Store in a cool, dry place, typically refrigerated at 2-8°C, to minimize degradation over time[2].
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Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
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Container: Store in a tightly sealed container to protect from moisture and air.
Conclusion
N-tert-butoxycarbonyl-S-phenyl-D-cysteine is a highly specialized amino acid derivative with significant potential in advanced peptide synthesis and drug discovery. Its design thoughtfully combines the metabolic stability conferred by a D-amino acid, the synthetic versatility of the Boc protecting group, and the unique structural and physicochemical properties of a permanent S-phenyl modification. For research teams focused on developing novel peptide-based therapeutics with enhanced stability and tailored binding characteristics, Boc-(S)-phenyl-D-Cys represents a valuable and strategic tool in their molecular arsenal. As the demand for more sophisticated and durable peptide drugs grows, the application of such precisely engineered building blocks will undoubtedly continue to expand.
References
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Aapptec Peptides. (n.d.). Boc-D-Amino Acids. Retrieved February 6, 2026, from [Link]
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Pharmaffiliates. (2026, January 25). The Role of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid in Modern Drug Discovery. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10965476, S-phenyl-D-cysteine. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.
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- 3. N-Boc-D-cysteine 95% | CAS: 149270-12-2 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 6. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
